

# AT9283: A Technical Guide to a Multi-Targeted Kinase Inhibitor

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## Compound of Interest

Compound Name: AT9283

Cat. No.: B605657

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An In-depth Overview of the Discovery, Chemical Properties, and Mechanism of Action of **AT9283** for Researchers, Scientists, and Drug Development Professionals.

## Abstract

**AT9283** is a potent, multi-targeted small molecule inhibitor of several key kinases implicated in cancer pathogenesis, most notably the Aurora kinases A and B, Janus kinase 2 (JAK2), and the Abl tyrosine kinase, including its T315I mutant form.<sup>[1][2]</sup> Discovered by Astex Therapeutics through an innovative fragment-based drug discovery approach, **AT9283** has demonstrated significant anti-proliferative activity in a wide range of preclinical cancer models and has undergone evaluation in clinical trials for both solid and hematological malignancies.<sup>[2][3]</sup> This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of **AT9283**, with a focus on its mechanism of action, kinase inhibition profile, and the experimental methodologies used to characterize this compound.

## Discovery and Development

**AT9283** was identified and optimized from a pyrazole-benzimidazole fragment using Astex's proprietary Pyramid™ fragment-based drug discovery platform.<sup>[3][4]</sup> This approach involves the screening of low molecular weight chemical fragments for binding to a protein target, followed by structure-guided optimization to develop high-affinity lead compounds.<sup>[3][5]</sup> The initial fragment hit was identified through high-throughput X-ray crystallography, and subsequent structure-based design led to the synthesis of **AT9283** with potent inhibitory activity against Aurora kinases.<sup>[1][5]</sup>

The development of **AT9283** was driven by the need for novel anti-cancer agents targeting mitotic progression. Aurora kinases are crucial regulators of mitosis, and their overexpression is frequently observed in various human tumors, making them attractive therapeutic targets.[6]

## Chemical Properties

**AT9283** is a synthetic, heterocyclic small molecule with the chemical formula  $C_{19}H_{23}N_7O_2$  and a molecular weight of 381.43 g/mol .[7]

Property	Value
IUPAC Name	1-cyclopropyl-3-[3-(5-morpholin-4-ylmethyl-1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]urea
Molecular Formula	$C_{19}H_{23}N_7O_2$
Molecular Weight	381.43 g/mol
CAS Number	896466-04-9
Appearance	Solid

## Mechanism of Action

**AT9283** exerts its anti-tumor effects through the potent and simultaneous inhibition of multiple kinases that are critical for cell division, proliferation, and survival.

## Inhibition of Aurora Kinases

**AT9283** is a potent inhibitor of both Aurora A and Aurora B kinases.[1] The inhibition of Aurora B is considered the primary mechanism for the observed cellular phenotype of endoreduplication, where cells undergo DNA replication without cell division, leading to polyploidy and subsequent apoptosis.[1][8] A key downstream substrate of Aurora B is histone H3, and inhibition of its phosphorylation at Serine 10 is a well-established biomarker of **AT9283** activity.

## Inhibition of JAK2

**AT9283** is also a potent inhibitor of JAK2, a non-receptor tyrosine kinase that plays a central role in cytokine signaling pathways that regulate hematopoiesis and immune responses.<sup>[9]</sup> Constitutive activation of the JAK2 signaling pathway is a hallmark of myeloproliferative neoplasms, making it a key therapeutic target.<sup>[9]</sup>

## Inhibition of Abl Kinase

**AT9283** effectively inhibits the Abl tyrosine kinase, including the T315I mutant, which confers resistance to imatinib and other ABL inhibitors in chronic myeloid leukemia (CML).<sup>[1]</sup>

## Kinase Inhibition Profile

The following table summarizes the in vitro inhibitory activity of **AT9283** against a panel of kinases.

Kinase Target	IC <sub>50</sub> (nM)
Aurora A	~3
Aurora B	~3
JAK2	1.2
JAK3	1.1
Abl (T315I)	4
Flt3	15 (57% inhibition)
Lck	63
Src	97
c-Abl	110
c-Kit	250 (46% inhibition)
RSK1	37

Data compiled from multiple sources.<sup>[7]</sup><sup>[10]</sup>

## Experimental Protocols

### In Vitro Kinase Inhibition Assay (Aurora A/B)

This protocol describes a typical biochemical assay to determine the  $IC_{50}$  of **AT9283** against Aurora A and Aurora B kinases.

#### Materials:

- Recombinant human Aurora A and Aurora B enzymes
- Biotinylated peptide substrate (e.g., Kemptide)
- ATP
- Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM  $MgCl_2$ , 0.01% BSA, 0.01% Triton X-100, 1 mM DTT)
- **AT9283** (serial dilutions)
- Streptavidin-coated plates
- Phospho-specific antibody
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Plate reader

#### Procedure:

- Prepare serial dilutions of **AT9283** in DMSO and then in assay buffer.
- In a 96-well plate, add the kinase, peptide substrate, and **AT9283** (or DMSO control).
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

- Stop the reaction by adding EDTA.
- Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.
- Wash the plate to remove unbound components.
- Add a phospho-specific antibody that recognizes the phosphorylated substrate and incubate.
- Wash the plate and add an HRP-conjugated secondary antibody.
- Wash the plate and add a chemiluminescent substrate.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each **AT9283** concentration and determine the IC<sub>50</sub> value by non-linear regression analysis.

## Cell Proliferation Assay (HCT116)

This protocol describes a method to assess the anti-proliferative effect of **AT9283** on the human colorectal carcinoma cell line HCT116.

Materials:

- HCT116 cells
- Complete growth medium (e.g., McCoy's 5A with 10% FBS)
- **AT9283** (serial dilutions)
- 96-well cell culture plates
- Cell viability reagent (e.g., MTS or resazurin)
- Plate reader

Procedure:

- Seed HCT116 cells in a 96-well plate at a density of approximately 2,000-5,000 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of **AT9283** in complete growth medium.
- Remove the existing medium from the cells and add the medium containing the different concentrations of **AT9283** (or vehicle control).
- Incubate the plate for 72 hours at 37°C in a humidified 5% CO<sub>2</sub> atmosphere.
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for 1-4 hours.
- Measure the absorbance or fluorescence using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC<sub>50</sub> value.

## In Vivo Xenograft Study (HCT116)

This protocol outlines a general procedure for evaluating the in vivo efficacy of **AT9283** in a mouse xenograft model using HCT116 cells.

### Materials:

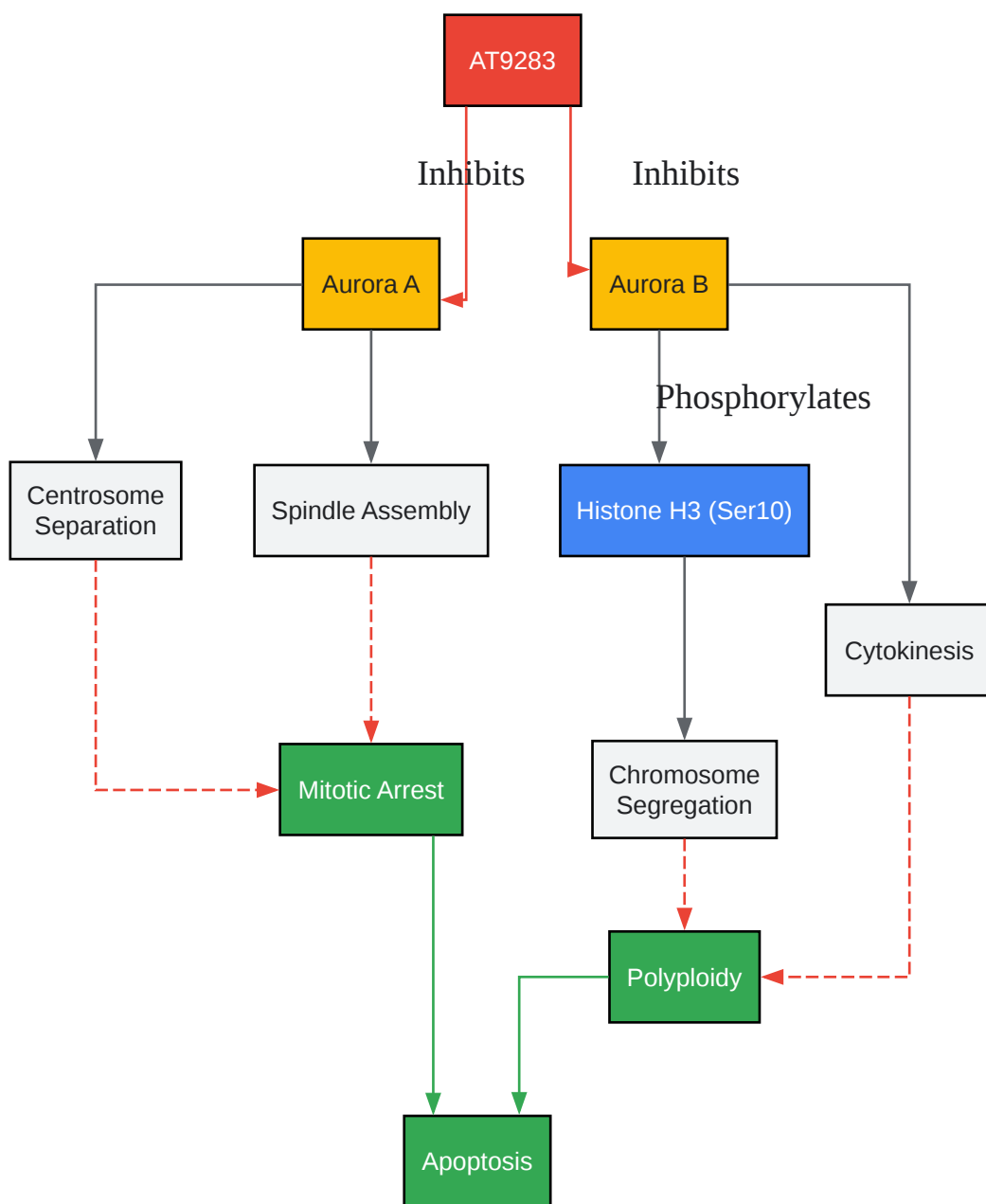
- Immunocompromised mice (e.g., nude or SCID)
- HCT116 cells
- Matrigel (optional)
- **AT9283** formulation for injection (e.g., in a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline)
- Calipers for tumor measurement

### Procedure:

- Subcutaneously inject a suspension of HCT116 cells (e.g.,  $5 \times 10^6$  cells in 100  $\mu$ L of PBS, optionally mixed with Matrigel) into the flank of each mouse.
- Monitor the mice for tumor growth.
- Once the tumors reach a palpable size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and control groups.
- Administer **AT9283** (e.g., 15-20 mg/kg) or vehicle control to the mice via a specified route (e.g., intraperitoneal or intravenous injection) and schedule (e.g., daily for 5 days).[8]
- Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width<sup>2</sup>)/2.
- Monitor the body weight and overall health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

## Signaling Pathway Diagrams

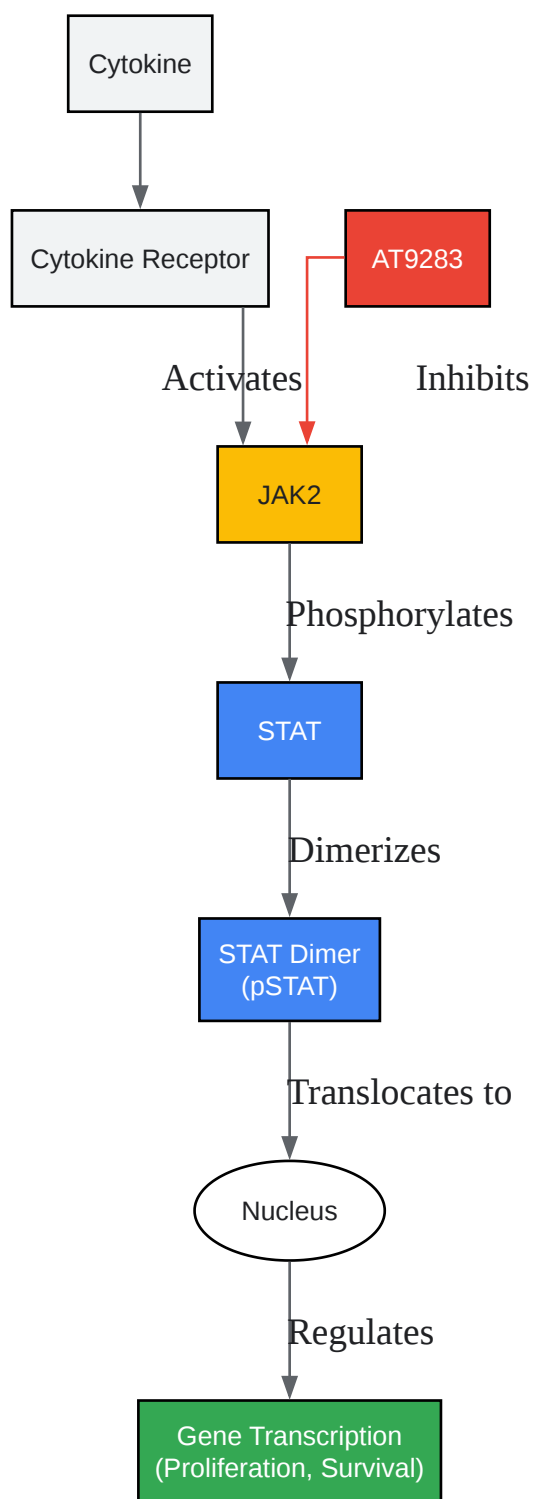
The following diagrams illustrate the key signaling pathways targeted by **AT9283**.



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Caption: **AT9283** inhibits Aurora A and B, leading to mitotic arrest and apoptosis.





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Caption: **AT9283** inhibits the JAK2-STAT signaling pathway.

## Conclusion

**AT9283** is a well-characterized multi-targeted kinase inhibitor with potent activity against key drivers of cancer cell proliferation and survival. Its discovery through fragment-based methods highlights the power of this approach in modern drug development. The detailed understanding of its chemical properties, mechanism of action, and preclinical activity provides a strong rationale for its continued investigation as a potential anti-cancer therapeutic. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the science and application of **AT9283**.

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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 2. AT-9283, a small-molecule multi-targeted kinase inhibitor for the potential treatment of cancer - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. [go.drugbank.com](https://go.drugbank.com) [[go.drugbank.com](https://go.drugbank.com)]
- 5. [astx.com](https://astx.com) [[astx.com](https://astx.com)]
- 6. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 7. [medchemexpress.com](https://medchemexpress.com) [[medchemexpress.com](https://medchemexpress.com)]
- 8. AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 9. AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 10. A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
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